4SC-205 is a small-molecule inhibitor specifically targeting the human kinesin-related motor protein Eg5, also known as KIF11 or kinesin spindle protein-5. This compound is recognized for its potential antineoplastic activity, which refers to its ability to inhibit tumor growth. The mechanism of action involves selective inhibition of Eg5, leading to mitotic disruption, apoptosis, and subsequent cell death. Eg5 plays a crucial role in regulating spindle dynamics during mitosis, making it a significant target in cancer therapy .
4SC-205 is classified as an antineoplastic agent and is primarily studied within the context of cancer treatment. It has been synthesized through structure-based design and virtual screening methods aimed at identifying effective inhibitors of Eg5. The compound is typically available as a solid powder with a purity exceeding 98%.
The synthesis of 4SC-205 involves multiple steps that include the formation of key intermediates followed by final coupling reactions. Common synthetic routes utilize organic solvents and catalysts under controlled temperature and pressure conditions. The industrial production of this compound focuses on optimizing these reaction conditions to achieve high yield and purity, often employing purification techniques such as crystallization and chromatography.
The molecular formula of 4SC-205 is , with a molecular weight of 807.7 g/mol. Its IUPAC name is:
The compound's structural representation includes multiple functional groups that contribute to its biological activity, including chlorophenyl groups and a morpholine ring.
4SC-205 undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled to facilitate desired transformations.
The primary products from these reactions include various intermediates leading to the final form of 4SC-205, characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
The mechanism through which 4SC-205 exerts its effects involves the inhibition of Eg5 activity, disrupting normal mitotic processes. This disruption leads to:
Research indicates that this mechanism can potentiate the effects of standard and targeted therapies in cancer treatment, particularly in neuroblastoma models .
The compound has a high purity level (>98%) and exhibits stability under proper storage conditions. Its chemical behavior is influenced by its functional groups, which facilitate interactions with biological targets .
4SC-205 is primarily utilized in cancer research due to its ability to inhibit the Eg5 motor protein, making it a valuable tool in studying mitotic processes and developing new cancer therapies. Its potential applications include:
Kinesin Family Member 11 (KIF11), also termed Eg5 or kinesin spindle protein (KSP), is a mitotic kinesin essential for accurate cell division. As a plus-end-directed motor protein, KIF11 generates opposing forces necessary for centrosome separation and the establishment of the bipolar mitotic spindle during prometaphase. This process is fundamental for equal chromosome segregation into daughter cells. Inhibition of KIF11 disrupts spindle assembly, leading to characteristic monoastral spindle formation, irreversible mitotic arrest, and ultimately, apoptosis via caspase-dependent pathways [5].
KIF11 is overexpressed in numerous malignancies, correlating with aggressive phenotypes and poor prognosis. Transcriptomic analyses reveal elevated KIF11 mRNA levels in high-risk neuroblastoma compared to low/intermediate-risk groups. High KIF11 expression independently predicts poorer overall survival (Hazard Ratio = 3.051) and associates with genomic instability markers like MYCN amplification, 1p36 deletion, and 17q23 gain [1] [4]. Similar patterns are observed in glioblastoma (GBM), prostate cancer, and other solid tumors, positioning KIF11 as both a biomarker and therapeutic target [6] [8].
Table 1: KIF11 Inhibitors in Clinical Development
Generic Name | Alternate Name | Company | Development Phase | Key Distinction |
---|---|---|---|---|
Ispinesib | SB-715992 | Cytokinetics/GSK | Phase 1/2 | First clinical KIF11 inhibitor |
Filanesib | ARRY-520 | Array BioPharma | Phase 3 | Most advanced in multiple myeloma |
Litronesib | LY2523355 | Eli Lilly | Phase 1/2 | — |
AZD4877 | — | AstraZeneca | Phase 1/2 | — |
4SC-205 | LH-031 | 4SC AG | Phase 1 | First oral KIF11 inhibitor |
Therapeutic targeting of KIF11 exploits the heightened dependence of cancer cells on mitotic fidelity. Unlike microtubule-targeting agents (e.g., vinca alkaloids, taxanes), KIF11 inhibitors specifically disrupt mitotic spindle assembly without interfering with interphase microtubule functions in post-mitotic cells (e.g., neuronal transport). This selectivity theoretically reduces neurotoxicity—a major limitation of classical antimitotics [5] [9].
Preclinical evidence robustly supports KIF11 inhibition as a potent antitumor strategy:
The discovery of monastrol in 1999 marked the first proof-of-concept KIF11 inhibitor. While insufficiently potent for clinical use, it validated KIF11 as a druggable target and provided a structural template for optimization [5]. Subsequent agents like ispinesib (SB-715992) entered clinical trials in 2004. Though well-tolerated without neurotoxicity, they exhibited dose-limiting hematologic toxicities (neutropenia, leukopenia) and modest single-agent efficacy in solid tumors. Most advanced as monotherapy for multiple myeloma, filanesib (ARRY-520) is the sole inhibitor progressing to Phase 3 trials [5].
4SC-205 emerged as a structurally distinct, orally bioavailable KIF11 inhibitor developed by 4SC AG. It binds the ATP-binding pocket of KIF11, preventing motor domain ATP hydrolysis and force generation required for spindle bipolarity [9]. Its oral administration enables sustained target inhibition, contrasting with intravenous first-gen agents [1] [9].
Preclinical studies highlight its broad and potent antitumor activity:
Table 2: Preclinical Efficacy of 4SC-205 Across Cancer Models
Cancer Model | Experimental System | Key Finding | Reference |
---|---|---|---|
Neuroblastoma | Patient-derived orthotopic xenograft | 14.75-fold tumor weight reduction vs. vehicle | [1] |
Neuroblastoma | Liver metastasis model | 27% extension in median survival (33→42 days) | [1] |
Castration-resistant prostate cancer | Xenografts | Synergy with enzalutamide; suppresses tumor growth | [3] |
Lymphoma | Cell proliferation assays | IC₅₀ values in nanomolar range | [9] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: